[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction, is described . Another synthesis method involves condensing suitably substituted chalcones, i.e., 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-ones, and isoniazid in acetic acid .Molecular Structure Analysis
The molecular structure of “1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde” is complex, with a pyrazole ring attached to a phenyl group and a pyridinyl group . The InChI code for this compound is 1S/C15H11N3O/c19-11-13-10-18(14-4-2-1-3-5-14)17-15(13)12-6-8-16-9-7-12/h1-11H .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, isomeric chalcones were further reacted with N-hydroxy-4-toluenesulfonamide and regioselective formation of 3,5-disubstituted 1,2-oxazoles was established . Another reaction involves the synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones .Physical And Chemical Properties Analysis
The compound “1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde” is a solid at room temperature . It has a predicted melting point of 168.73°C , a predicted boiling point of 452.5°C at 760 mmHg , and a predicted density of 1.2 g/cm3 . Its refractive index is predicted to be n20D 1.65 .Scientific Research Applications
Antimicrobial Activity Derivatives of [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine have been synthesized and evaluated for their antimicrobial properties. These compounds, specifically the ones containing a methoxy group, have shown high antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole, indicating their potential in the development of new antimicrobial agents (Kumar et al., 2012).
Photocytotoxicity and Cellular Imaging Certain iron(III) complexes involving derivatives of this compound have been studied for their photocytotoxic properties and potential in cellular imaging. These complexes have shown significant photocytotoxicity in red light to various cell lines by inducing apoptosis and generating reactive oxygen species. Additionally, they have demonstrated the ability to be ingested in the nucleus of cells, thereby interacting with DNA and showcasing potential applications in targeted cancer therapies (Basu et al., 2014).
Anticancer Activity Some derivatives of this compound have been designed, synthesized, and evaluated for their cytotoxicity against various human cancer cell lines. Certain analogs have shown significant cytotoxicity, comparable or even superior to standard anticancer drugs, indicating the potential of these compounds as new anticancer agents (Alam et al., 2017).
Antiosteoclast Activity A new family of compounds involving the core structure of this compound has been synthesized and shown to exhibit moderate to high antiosteoclast and osteoblast activity. This indicates their potential application in the treatment of diseases related to bone density and strength (Reddy et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, similar compounds have been found to inhibit EGFR kinase, a protein involved in cell signaling .
Biochemical Pathways
Related compounds have been found to inhibit microtubule polymerization, resulting in the inhibition of cell migration, cell cycle arrest in the g2/m phase, and apoptosis of cancer cells .
Pharmacokinetics
Similar compounds have shown dose- and time-dependent pharmacokinetics in human subjects . These properties significantly impact the bioavailability of the compound, influencing its therapeutic effectiveness.
Result of Action
Similar compounds have shown potent antiproliferative results against certain cancer cell lines . They have also been found to induce apoptosis in cancer cells .
Biochemical Analysis
Cellular Effects
The effects of [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of specific genes involved in metabolic processes, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in either inhibition or activation of the target molecules. For instance, it may inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalytic reactions . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may enhance the activity of specific enzymes involved in energy production, thereby increasing the overall metabolic rate . Additionally, it can affect the levels of key metabolites, leading to changes in cellular energy balance and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in target tissues . This distribution pattern influences its localization and efficacy, determining the extent of its biological effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity, contributing to its diverse effects on cellular processes.
Properties
IUPAC Name |
(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-10-13-11-19(14-4-2-1-3-5-14)18-15(13)12-6-8-17-9-7-12/h1-9,11H,10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUPMHLVKJGOCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.